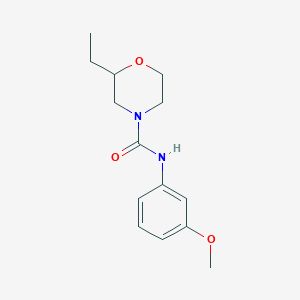
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide, also known as EMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMMC is a morpholine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide is not fully understood, but it has been suggested that 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide exerts its effects through the inhibition of various enzymes, including histone deacetylases and proteasomes. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and enhancement of memory consolidation and retrieval. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been found to modulate the expression of various genes involved in cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has some limitations, including its potential toxicity and limited availability.
Orientations Futures
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has shown promising results in various fields, and future research should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and developing new derivatives with improved efficacy and safety. Additionally, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide should be studied in clinical trials to evaluate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide can be synthesized through various methods, including the reaction of 3-methoxybenzylamine with ethyl chloroformate in the presence of triethylamine, followed by the reaction with morpholine in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzylamine with ethyl chloroformate in the presence of triethylamine, followed by the reaction with morpholine in the presence of triethylamine and 4-dimethylaminopyridine. These methods have been found to be efficient and yield high purity 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide.
Applications De Recherche Scientifique
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. In drug discovery, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In neuroscience, 2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide has been found to enhance memory consolidation and retrieval in animal models.
Propriétés
IUPAC Name |
2-ethyl-N-(3-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-12-10-16(7-8-19-12)14(17)15-11-5-4-6-13(9-11)18-2/h4-6,9,12H,3,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDAPLMYANTNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

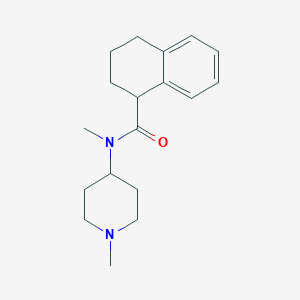
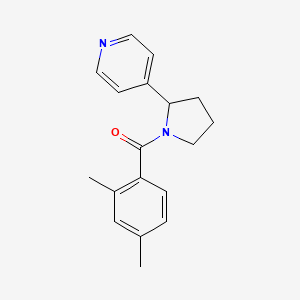
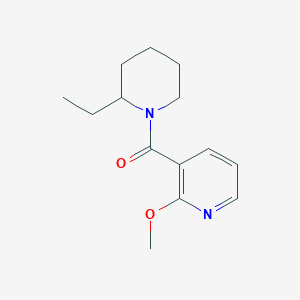
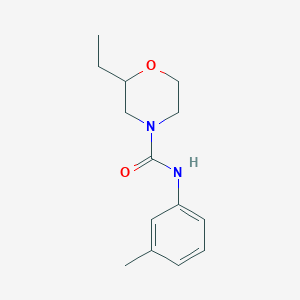
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)

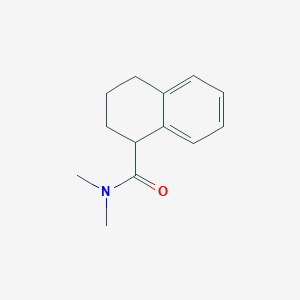
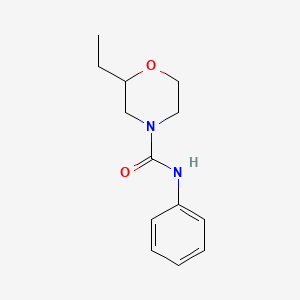
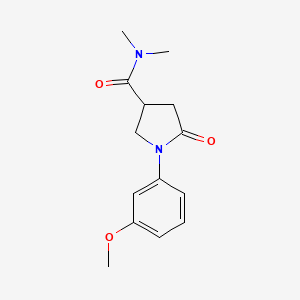
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
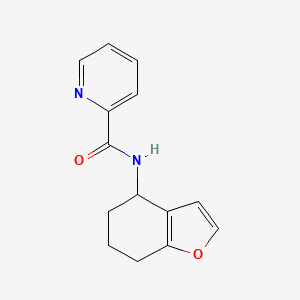

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)